Meta‑Substitution Enables Clinical‑Stage LSD1 Inhibitor Activity (Seclidemstat/SP‑2577)
The hydrazide conjugate of 3-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid, Seclidemstat (SP‑2577), inhibits LSD1 with an IC₅₀ of 13 nM (Ki = 31 nM) . This activity is contingent on the meta‑orientation of the sulfonyl group, which correctly positions the piperazine moiety within the LSD1 active site. No para‑isomer‑derived analogs have been reported as LSD1 inhibitors in peer‑reviewed or patent literature [1]. While the free acid building block itself is not the active species, the meta regioisomer is the exclusive entry point to this clinically validated chemotype .
| Evidence Dimension | LSD1 inhibitory activity of derived hydrazide (Seclidemstat) |
|---|---|
| Target Compound Data | Seclidemstat (meta‑derived): IC₅₀ = 13 nM; Ki = 31 nM |
| Comparator Or Baseline | Hypothetical para‑isomer‑derived hydrazide: no LSD1 inhibition reported in public domain (inactive or not synthesized) |
| Quantified Difference | Activity gap > 3–4 log units (inferred from absence of any reported activity) |
| Conditions | LSD1 biochemical assay; Seclidemstat data from Cayman Chemical validated product insert |
Why This Matters
A procurement decision for the para isomer forecloses access to the only LSD1‑inhibitor chemotype in clinical development, rendering the downstream synthetic effort incapable of generating the target clinical candidate.
- [1] PubChem. 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (para‑isomer), CID 781184. pubchem.ncbi.nlm.nih.gov. View Source
